

An In-depth Technical Guide to the Physicochemical Properties of Diethanolamine Cetyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine cetyl phosphate*

Cat. No.: *B14479734*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine cetyl phosphate is a versatile surfactant belonging to the class of alkyl phosphate esters. Its amphiphilic nature, arising from a long-chain hydrophobic cetyl group and a hydrophilic diethanolamine phosphate headgroup, makes it a valuable ingredient in a wide range of applications, including cosmetics, personal care products, and potentially in pharmaceutical formulations as an emulsifier and stabilizing agent.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **diethanolamine cetyl phosphate**, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanism of action.

Physicochemical Properties

The physicochemical properties of **diethanolamine cetyl phosphate** are summarized in the table below. It is important to note that several CAS numbers are associated with this compound, which may represent different salt forms or mixtures. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties of Diethanolamine Cetyl Phosphate

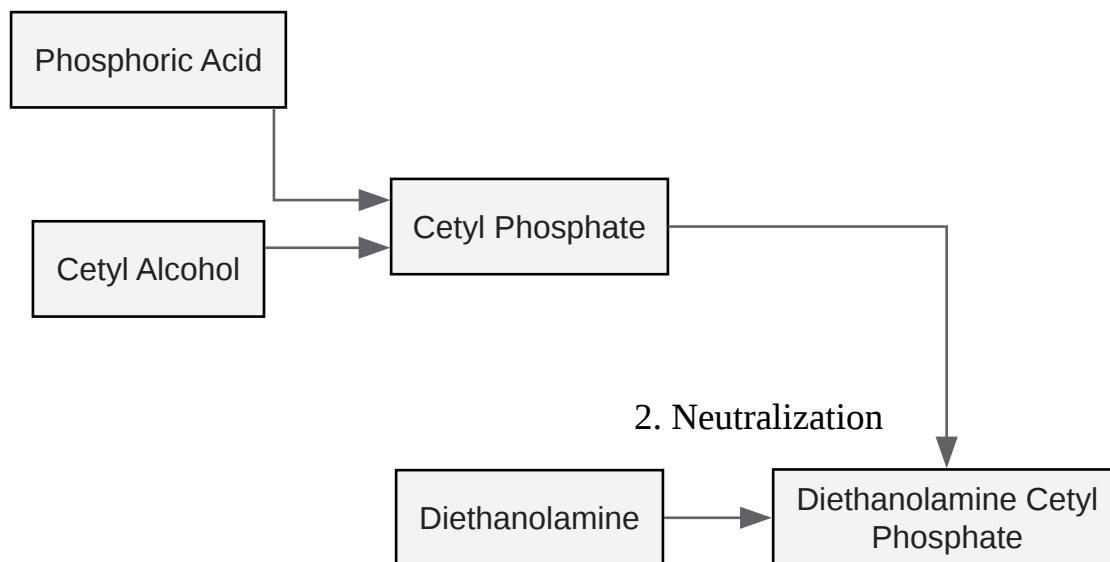
| Property | Value | Source(s) |
|---|---|-----------|
| Chemical Identifiers | | |
| IUPAC Name | hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol | [3][4] |
| Synonyms | | |
| | DEA-Cetyl Phosphate, Monocetyl phosphate diethanolamine salt | [4] |
| CAS Number | 61693-41-2, 90388-14-0, 65122-24-9 | [1][3][4] |
| Molecular Formula | C ₂₀ H ₄₆ NO ₆ P | [1][3][4] |
| Molecular Weight | 427.6 g/mol | [1][3][4] |
| Physical Properties | | |
| Appearance | White to off-white solid or creamy consistency | [2][3] |
| Melting Point | 25–30°C or 45–55°C (depending on purity and specific salt form) | [1][3] |
| Solubility | Dispersible in water and oils | [1][3] |
| Surfactant Properties | | |
| Critical Micelle Concentration (CMC) | 0.01–0.5 mM (aqueous) | [1][3] |
| Hydrophilic-Lipophilic Balance (HLB) | ~12–14 (estimated) | [3] |
| log P (octanol-water) | ~3.2 (estimated) | [1] |

Synthesis of Diethanolamine Cetyl Phosphate

The industrial synthesis of **diethanolamine cetyl phosphate** is typically a two-step process:

- Esterification: Cetyl alcohol is reacted with a phosphorylating agent, such as phosphoric acid or phosphorus pentoxide, to form cetyl phosphate.[1][5]
- Neutralization: The resulting cetyl phosphate is then neutralized with diethanolamine to yield the final **diethanolamine cetyl phosphate** salt.[1][5]

1. Esterification



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Figure 1: Synthesis of **Diethanolamine Cetyl Phosphate**

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **diethanolamine cetyl phosphate**.

Melting Point Determination (Capillary Method)

Principle: This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Grind the **diethanolamine cetyl phosphate** sample to a fine powder using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.[6]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting range is reported as T1-T2. For a pure substance, this range is typically narrow. [6]

Solubility Determination (Turbidimetric Titration)

Principle: The solubility of a surfactant in a particular solvent can be determined by titrating a solution of the surfactant with a non-solvent until the solution becomes turbid, indicating the point of insolubility.

Apparatus:

- Burette
- Beaker or flask
- Magnetic stirrer and stir bar
- Light source and detector (or visual observation against a dark background)

Procedure:

- Prepare a stock solution of **diethanolamine cetyl phosphate** of a known concentration in a solvent in which it is freely soluble (e.g., a water/alcohol mixture).
- Pipette a known volume of the stock solution into a beaker.
- Place the beaker on a magnetic stirrer and begin gentle stirring.
- Slowly titrate the solution with a non-solvent (e.g., water) from a burette.
- Continuously monitor the solution for the first sign of persistent turbidity.
- Record the volume of the non-solvent added at the point of turbidity.
- The solubility can be calculated based on the initial concentration and the volumes of the solvent and non-solvent at the cloud point.

Critical Micelle Concentration (CMC) Determination (Surface Tension Method)

Principle: Surfactants lower the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the surface.[2][7]

Apparatus:

- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

- A series of solutions of **diethanolamine cetyl phosphate** in deionized water at various concentrations, both below and above the expected CMC.

Procedure:

- Calibrate the tensiometer according to the manufacturer's instructions.
- Measure the surface tension of each prepared solution, starting from the lowest concentration.
- Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
- Plot the surface tension as a function of the logarithm of the **diethanolamine cetyl phosphate** concentration.
- The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[\[2\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like **diethanolamine cetyl phosphate**, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.

Apparatus:

- HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis after derivatization, ELSD, or CAD)
- Reversed-phase C18 column
- Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

- Derivatizing agent (if using UV-Vis detection)

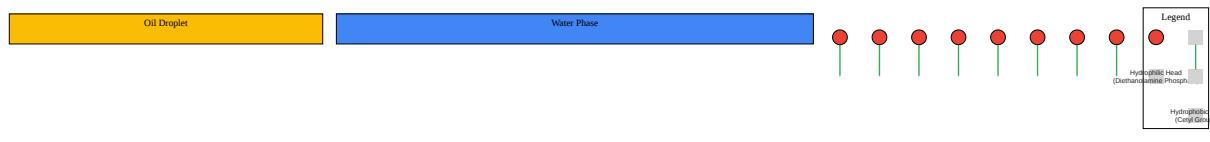
Procedure (General Guideline):

- Sample Preparation: Accurately weigh a sample of **diethanolamine cetyl phosphate** and dissolve it in a suitable solvent to a known concentration. If necessary, perform a derivatization step to introduce a chromophore.
- Chromatographic Conditions:
 - Column: C18, 5 µm, 4.6 x 250 mm (or similar)
 - Mobile Phase: A gradient elution is often employed, for example, starting with a higher percentage of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) percentage over time.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, e.g., 30°C.
 - Injection Volume: 10-20 µL.
 - Detection: As appropriate for the analyte (e.g., UV detection at a specific wavelength for a derivatized sample, or ELSD/CAD).
- Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve.
- Analysis: Inject the sample solution and determine the peak area corresponding to **diethanolamine cetyl phosphate**.
- Quantification: Calculate the concentration of **diethanolamine cetyl phosphate** in the sample by comparing its peak area to the calibration curve.

Mechanism of Action as an Emulsifier

Diethanolamine cetyl phosphate is an effective oil-in-water (O/W) emulsifier. Its mechanism of action involves reducing the interfacial tension between oil and water and forming a stable

film around the dispersed oil droplets, thus preventing their coalescence.



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Figure 2: Emulsification by Diethanolamine Cetyl Phosphate

The hydrophobic cetyl tails of the surfactant molecules penetrate the oil droplets, while the hydrophilic diethanolamine phosphate heads remain in the aqueous phase. This arrangement forms a protective layer at the oil-water interface, creating both steric and electrostatic repulsion between the droplets and thereby stabilizing the emulsion.

Applications in Drug Development

The emulsifying and stabilizing properties of **diethanolamine cetyl phosphate** make it a candidate for various applications in drug development, particularly in topical and transdermal formulations. It can be used to:

- Stabilize emulsions: Creams, lotions, and ointments containing both oil and water-soluble active pharmaceutical ingredients (APIs).^[2]
- Enhance drug solubilization: The formation of micelles above the CMC can help to solubilize poorly water-soluble drugs, potentially improving their bioavailability.
- Improve formulation aesthetics and texture: It can contribute to a smooth and uniform consistency in topical products.^[2]

Conclusion

Diethanolamine cetyl phosphate is a multifaceted surfactant with a well-defined physicochemical profile that makes it suitable for a variety of formulation challenges. Its emulsifying capabilities, coupled with its favorable safety profile in topical applications, position it as a valuable excipient for the cosmetic and pharmaceutical industries. A thorough understanding of its properties and the appropriate analytical methods for its characterization are crucial for its effective utilization in product development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Diethanolamine Cetyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14479734#physicochemical-properties-of-diethanolamine-cetyl-phosphate]

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